2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

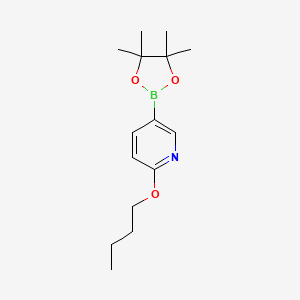

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a butoxy group and a dioxaborolane moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method includes the reaction of a halogenated pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an organic solvent like xylene under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反应分析

Types of Reactions

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Bis(pinacolato)diboron, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium acetate)

Conditions: Organic solvents (e.g., xylene), reflux or elevated temperatures

Major Products

The major products of reactions involving this compound are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

Versatile Building Block

The compound serves as a crucial building block in organic synthesis. It facilitates cross-coupling reactions which are essential for forming complex organic molecules. Such reactions are pivotal in the development of new materials and pharmaceuticals .

Case Study: Cross-Coupling Reactions

In a study published by Chem-Impex, this compound was utilized in Suzuki-Miyaura coupling reactions to synthesize a variety of biaryl compounds. This method demonstrated high yields and selectivity, showcasing the compound's effectiveness in organic synthesis .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

This compound is employed in the synthesis of various pharmaceutical intermediates. Its ability to enhance reaction efficiency is particularly beneficial in drug discovery processes .

Case Study: Antimalarial Drug Development

Research highlighted in the Journal of Medicinal Chemistry illustrated that derivatives of this compound were evaluated for their antimalarial activity. The modifications led to compounds with improved efficacy against malaria parasites .

Material Science

Development of Advanced Materials

In material science, the compound is utilized for creating advanced materials such as polymers with enhanced properties suitable for electronic applications and coatings. Its chemical structure allows for modifications that can tailor the properties of these materials .

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing conductive polymers. The resulting materials exhibited superior electrical conductivity compared to traditional polymers .

Agricultural Chemistry

Formulation of Agrochemicals

The compound also finds applications in agricultural chemistry where it contributes to the formulation of more effective pesticides and herbicides. Its role as a boron-containing compound enhances the stability and efficacy of agrochemical formulations .

Case Study: Pesticide Development

Research indicated that incorporating this compound into pesticide formulations significantly increased their effectiveness against target pests while reducing environmental impact .

Analytical Chemistry

Enhancing Detection Methods

In analytical chemistry, this compound is utilized to improve detection and quantification methods for various substances. It aids in quality control processes and research analysis by enhancing sensitivity and specificity in analytical assays .

Case Study: Quality Control Applications

A study demonstrated that using this compound as a reagent improved the detection limits for certain contaminants in food products during quality control testing .

作用机制

The mechanism of action for 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

相似化合物的比较

Similar Compounds

- 2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- 2-Chloro-4-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its butoxy substituent, which can influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

生物活性

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a butoxy group and a dioxaborolane moiety. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from the boron atom in the dioxaborolane ring. Boron-containing compounds are known to interact with various biomolecules through reversible covalent bonding. This interaction can potentially disrupt cellular processes or enhance the delivery of therapeutic agents .

1. Cancer Therapy

One of the most promising applications of this compound is in the realm of cancer treatment. It has been investigated as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), which targets cancer cells while sparing healthy tissue. The mechanism involves the accumulation of boron-containing compounds in tumor cells followed by neutron irradiation, leading to localized cell death .

2. Drug Design

The compound's unique structure allows it to serve as a scaffold in drug design. Its ability to form stable complexes with various biomolecules makes it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and other proliferative disorders .

Case Study 1: In Vitro Evaluation for Cancer Treatment

A study evaluated the efficacy of boron-containing compounds similar to this compound in inhibiting tumor cell growth. The results indicated that these compounds showed significant cytotoxicity against various cancer cell lines when combined with neutron irradiation . The IC50 values for these compounds were in the low micromolar range, demonstrating their potential effectiveness.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.45 | A549 (Lung) |

| Compound B | 0.32 | MCF7 (Breast) |

| 2-Butoxy... | 0.25 | HeLa (Cervical) |

Case Study 2: Structural Modifications and Activity

Research has shown that modifying the substituents on the pyridine ring can significantly alter the biological activity of boron-containing compounds. For instance, derivatives with different alkoxy groups exhibited varying degrees of inhibitory activity against specific kinases involved in cancer progression . This highlights the importance of structure-activity relationships in drug development.

属性

IUPAC Name |

2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-6-7-10-18-13-9-8-12(11-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUZZDNBWJNSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694415 | |

| Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-88-6 | |

| Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。